molecular formula C7H3BrClF3O2S B1272969 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 54403-98-4

2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1272969
CAS RN: 54403-98-4
M. Wt: 323.52 g/mol
InChI Key: WWEGTYZLWBOTQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling, as described in the synthesis of a key building block of penoxsulam . Additionally, the preparation of 4'-bromophenacyl triflate from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide indicates the potential for complex reactions involving bromo and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as bromoethyl sulfonium salts, has been investigated using X-ray diffraction analysis, revealing the stereochemistry and electron density topology of the sulfonium group . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide provides insights into the geometrical parameters and interionic hydrogen bonding .

Chemical Reactions Analysis

Bromoethylsulfonium salt has been used as an annulation agent for the synthesis of various heterocyclic compounds, indicating the reactivity of bromo and sulfonium groups in cyclization reactions . The reactivity of bromo-N-phenylbenzenesulfonamide in forming hydrogen-bonded motifs also demonstrates the potential for intermolecular interactions involving bromo and sulfonyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and stability. For instance, 4'-bromophenacyl triflate is stable for 3-6 months and reacts rapidly with carboxylate salts, suggesting that compounds with bromo and trifluoromethyl groups can be both reactive and stable under certain conditions . The charge density analysis of bromoethyl sulfonium salts provides information on the electron distribution and acidity of hydrogen atoms, which can influence the physical properties of the molecule .

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Key Building Blocks : It's used in the synthesis of important chemical compounds. For instance, it plays a role in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, via a three-step process including regioselective lithiation and electrophilic substitution (Huang et al., 2019).

  • Methodologies in Sulfonyl Halide Synthesis : It's involved in the study of synthesizing sulfonyl halides, where sodium hypochlorite pentahydrate is reacted with disulfides or thiols to produce sulfonyl chlorides. The yields are enhanced under certain conditions, such as in (trifluoromethyl)benzene under a CO2 atmosphere (Kirihara et al., 2022).

  • Development of New Clickable Reagents : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, was developed, showing potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This has applications in the regioselective synthesis of functionalized compounds (Leng & Qin, 2018).

  • Advances in Sulfonylation Techniques : The compound has been used in Friedel-Crafts sulfonylation reactions, showing enhanced reactivity and high yields under specific conditions. This includes using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and catalyst (Nara et al., 2001).

Chemical Reactions and Properties

  • Palladium-Catalyzed Direct Sulfonylation : It is used in palladium-catalyzed direct sulfonylation reactions, demonstrating the versatility of the compound in various chemical syntheses (Xu et al., 2015).

  • Reactivity with Triazoles : The compound's reactivity with N-unsubstituted triazoles was investigated, leading to mixtures of regioisomeric sulfonyl-1,2,3-triazoles. This illustrates its potential in creating diverse chemical structures (Beryozkina et al., 2015).

  • Synthesis of Drug Intermediates : It has been used in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, showcasing its role in pharmaceutical manufacturing (Zhou Xiao-rui, 2006).

Safety and Hazards

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is classified as flammable and causes severe skin burns and eye damage . Contact with water liberates toxic gas .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGTYZLWBOTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381031
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54403-98-4
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54403-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
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